4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzoyl group and a methoxyphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution with Tert-butylbenzoyl Group: The piperazine intermediate is then reacted with tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the tert-butylbenzoyl-substituted piperazine.
Formation of the Pyrimidine Ring: The methoxyphenyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Coupling Reaction: Finally, the substituted piperazine and pyrimidine intermediates are coupled under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the tert-butylbenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
4-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butylbenzoyl and methoxyphenyl groups with the piperazine and pyrimidine rings provides a unique scaffold for drug design and material science applications.
Properties
Molecular Formula |
C26H30N4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H30N4O2/c1-26(2,3)21-9-5-20(6-10-21)25(31)30-15-13-29(14-16-30)24-17-23(27-18-28-24)19-7-11-22(32-4)12-8-19/h5-12,17-18H,13-16H2,1-4H3 |
InChI Key |
LQGHWIWZHUNSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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